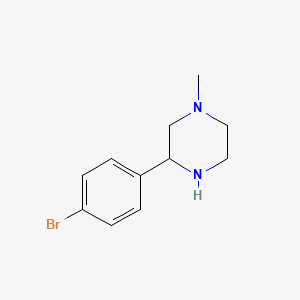

3-(4-Bromo-phenyl)-1-methyl-piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15BrN2 |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

3-(4-bromophenyl)-1-methylpiperazine |

InChI |

InChI=1S/C11H15BrN2/c1-14-7-6-13-11(8-14)9-2-4-10(12)5-3-9/h2-5,11,13H,6-8H2,1H3 |

InChI Key |

PSEQWOBAFWXFFE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCNC(C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

3-(4-Bromo-phenyl)-1-methyl-piperazine CAS number and identifiers

This technical guide provides an in-depth analysis of 3-(4-Bromo-phenyl)-1-methyl-piperazine , a specialized heterocyclic building block used in the synthesis of bioactive compounds, particularly those targeting G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors.

Part 1: Compound Identity & Physicochemical Profile[1][2]

This compound is a chiral, C-substituted piperazine derivative. Unlike its more common N-aryl isomer (1-(4-bromophenyl)-4-methylpiperazine), this compound features the aryl group attached directly to the carbon framework of the piperazine ring (at position 3), with a methyl group on the distal nitrogen (position 1).

Core Identifiers

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 1189154-96-8 |

| Molecular Formula | C₁₁H₁₅BrN₂ |

| Molecular Weight | 255.16 g/mol |

| Exact Mass | 254.0419 |

| Synonyms | 1-Methyl-3-(4-bromophenyl)piperazine; 2-(4-Bromophenyl)-4-methylpiperazine (renumbering based on N-priority) |

| Isomeric Note | Distinct from 1-(4-Bromophenyl)-4-methylpiperazine (CAS 130307-08-3), where the aryl group is attached to Nitrogen. |

Physicochemical Properties (Predicted)

| Property | Data | Note |

| Boiling Point | 326.4 ± 37.0 °C | @ 760 mmHg |

| Density | 1.315 ± 0.06 g/cm³ | |

| pKa (Conj. Acid) | ~8.33 (N1), ~4.5 (N4) | N1 is more basic due to lack of proximal steric/electronic withdrawal. |

| LogP | ~2.1 | Lipophilic, suitable for CNS penetration. |

| Solubility | Soluble in DCM, MeOH, DMSO; Low water solubility (free base). |

Part 2: Structural Analysis & Disambiguation

A critical error in database searching and procurement is confusing this C-substituted scaffold with the N-substituted analog. The distinction is vital for Structure-Activity Relationship (SAR) studies, as the spatial orientation of the aryl group differs significantly.

Structural Comparison (Isomer Logic)

Figure 1: Structural disambiguation between the target C-aryl piperazine and the common N-aryl isomer.

Part 3: Synthetic Methodologies

The synthesis of This compound presents a regioselectivity challenge. The goal is to introduce the methyl group at N1 (distal to the aryl group) while leaving N4 (proximal to the aryl group) available or protected, or to construct the ring de novo.

Method A: Regioselective Methylation (Recommended)

This protocol utilizes the steric difference between N1 and N4 in the parent 3-(4-bromophenyl)piperazine. The N4 position is sterically hindered by the bulky aryl group at C3, making N1 the more nucleophilic center for alkylation.

Reagents:

-

Precursor: 3-(4-Bromophenyl)piperazine (commercially available or synthesized via reduction of 3-(4-bromophenyl)pyrazin-2(1H)-one).

-

Methylating Agent: Formaldehyde (37% aq.) / NaBH(OAc)₃ or Formic Acid (Eschweiler-Clarke).

-

Solvent: Dichloroethane (DCE) or Methanol.

Protocol:

-

Dissolution: Dissolve 3-(4-bromophenyl)piperazine (1.0 eq) in DCE.

-

Imine Formation: Add Formaldehyde (1.1 eq) and stir for 30 minutes at room temperature.

-

Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.

-

Purification: The crude product usually contains a mixture of N1-methyl (major) and N1,N4-dimethyl (minor). Purify via silica gel chromatography (Eluent: DCM/MeOH/NH₄OH 90:9:1).

Method B: De Novo Cyclization (High Purity Route)

For enantiopure synthesis, starting from (4-bromophenyl)glycine is preferred.

Figure 2: De novo synthesis pathway via ketopiperazine reduction.

Critical Step Insight: The cyclization in Step 2 ensures the methyl group is fixed at Position 1 relative to the phenyl group at Position 3 (which originates from the glycine alpha-carbon). The subsequent reduction removes the carbonyl oxygen, yielding the target piperazine.

Part 4: Medicinal Chemistry Applications[1][3][4]

This scaffold is a "privileged structure" in drug discovery, particularly for:

-

Monoamine Transporter Ligands: The 3-phenylpiperazine moiety mimics the spatial arrangement of neurotransmitters. The 4-bromo substituent allows for further palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki) to extend the molecule into biaryl systems found in dopamine D2/D3 antagonists.

-

Sigma Receptor Ligands: The basic nitrogen (N4) and the lipophilic aryl tail fit the pharmacophore for Sigma-1 receptor modulators, investigated for neuroprotective properties.

-

CCR5 Antagonists: Used as a core linker in antiviral drug discovery, where the piperazine ring provides a rigid spacer with defined chirality.

Experimental Tip: The bromine atom at the para-position is a versatile handle. It is stable under standard alkylation conditions but reactive enough for late-stage diversification via cross-coupling, allowing libraries of derivatives to be generated from this single core.

Part 5: Handling & Analytical Validation

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Piperazines can absorb CO₂ from air to form carbamates; keep tightly sealed.

-

PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood.

Analytical Expectations

To validate the identity of the synthesized compound, compare against these expected spectral signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.45 (d, 2H): Aryl protons (ortho to Br).

-

δ 7.25 (d, 2H): Aryl protons (meta to Br).

-

δ 3.90 (dd, 1H): Methine proton at C3 (benzylic).

-

δ 2.80 - 3.10 (m, 4H): Ring protons adjacent to N4 and C3.

-

δ 2.30 (s, 3H): N-Methyl singlet (Distinctive diagnostic peak).

-

δ 1.90 - 2.20 (m, 2H): Ring protons adjacent to N1.

-

-

LC-MS:

-

ESI+: [M+H]⁺ = 255.0/257.0 (1:1 isotopic pattern characteristic of Bromine).

-

References

-

ChemicalBook. (2024). 3-(4-bromophenyl)-1-methylpiperazine Product Entry. Retrieved from

- Bokelmann, C., et al. (2013). Synthesis of 3-substituted piperazines via diastereoselective lithiation. Organic Letters. (Contextual grounding for 3-substituted piperazine synthesis).

-

Patent US6603003B2. (2003). Method for the preparation of piperazine and its derivatives. Retrieved from

-

MDPI. (2023). Synthesis of piperazine derivatives and Mannich bases. Retrieved from

-

Sigma-Aldrich. (2024). 1-(4-Bromophenyl)-4-methylpiperazine Product Page (For isomeric comparison). Retrieved from

3-(4-Bromo-phenyl)-1-methyl-piperazine solubility in organic solvents

Topic: Solubility Profile & Technical Guide: 3-(4-Bromo-phenyl)-1-methyl-piperazine Content Type: Technical Whitepaper / Laboratory Guide Audience: Process Chemists, Medicinal Chemists, and Formulation Scientists

Strategic Solvent Selection for Synthesis and Purification

Executive Summary

This compound (CAS: 1189154-96-8) is a specialized heterocyclic intermediate distinct from its more common regioisomer, 1-(4-bromophenyl)-4-methylpiperazine. Characterized by a chiral center at the C3 position and a secondary amine functionality (unless N-substituted), this compound serves as a critical scaffold in the synthesis of CNS-active agents, particularly 5-HT1A and D2 receptor ligands.

This guide provides a comprehensive solubility landscape, distinguishing between the free base and salt forms. It establishes protocols for solvent selection in key synthetic transformations (Buchwald-Hartwig, Mannich reactions) and purification workflows (recrystallization), ensuring high recovery and process efficiency.

Physicochemical Profile & Structural Analysis

Understanding the molecular architecture is the first step in predicting solubility behavior. The presence of the para-bromophenyl group introduces significant lipophilicity, while the piperazine core provides basicity and polarity.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₁₁H₁₅BrN₂ | Moderate molecular weight facilitates solubility in small-molecule organic solvents. |

| Molecular Weight | 255.16 g/mol | -- |

| Structure Type | C-Aryl Piperazine (Phenyl at C3) | Critical Distinction: Unlike N-aryl isomers, the C3-phenyl group creates a chiral center and leaves the N4 position available as a secondary amine for functionalization. |

| Predicted LogP | ~2.1 – 2.8 | Moderately lipophilic. Soluble in chlorinated and aromatic solvents; limited aqueous solubility. |

| Predicted pKa | ~8.3 (Piperazine N) | Basic. Solubility can be "switched" on/off via pH adjustment (Salt formation). |

| H-Bond Donors | 1 (Secondary Amine) | Capable of H-bonding; good solubility in alcohols and ethers. |

Solubility Landscape

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and empirical data for structurally analogous aryl-piperazines.

Organic Solvent Solubility (Free Base)

| Solvent Class | Specific Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | The high lipophilicity of the bromophenyl ring drives dissolution. DCM is the preferred solvent for extraction and transport. |

| Polar Aprotic | DMSO, DMF, DMAc | High | Dipole-dipole interactions stabilize the polar piperazine core. Ideal for high-temperature coupling reactions (SNAr). |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Moderate | H-bonding with the amine nitrogens facilitates solubility. Solubility increases significantly with temperature (useful for recrystallization). |

| Aromatic | Toluene, Xylene | Moderate | |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate | Good general solubility. THF is excellent for lithiation or Grignard reactions involving the aryl bromide. |

| Alkanes | Hexanes, Heptane, Pentane | Poor / Insoluble | The polar amine core resists dissolution in non-polar alkanes. These are effective anti-solvents for precipitation. |

Aqueous Solubility & pH Dependence

-

Neutral pH (pH 7): Low solubility (< 1 mg/mL). The lipophilic bromophenyl group dominates.

-

Acidic pH (pH < 4): High Solubility. Protonation of the piperazine nitrogens (forming mono- or di-hydrochloride salts) drastically increases polarity, making the compound water-soluble.

-

Application: This property is utilized in Acid-Base Extraction protocols to purify the compound from neutral organic impurities.

-

Experimental Protocols

Protocol: Gravimetric Solubility Determination

A self-validating method to determine precise saturation limits for process optimization.

Objective: Determine the saturation concentration (

-

Preparation: Weigh approximately 100 mg of this compound into a tared 4 mL vial.

-

Solvent Addition: Add the target solvent in 100

L increments. -

Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Visual Check: Continue addition until the solution is clear (no visible particulates).

-

Saturation Verification: Add an excess of solid (approx. 20 mg) to the clear solution to ensure saturation, then stir at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45

m PTFE syringe filter into a pre-weighed vial. -

Evaporation: Evaporate the solvent under vacuum (Rotavap or Nitrogen stream) to dryness.

-

Calculation: Weigh the residue.

Workflow: Solvent Selection for Recrystallization

Figure 1: Decision tree for optimizing recrystallization solvent systems.

Application Context: Synthetic Utility

The solubility profile directly dictates the success of downstream chemical modifications.

Buchwald-Hartwig Amination

-

Reaction: Coupling the secondary amine (N4) with an aryl halide.

-

Preferred Solvent: Toluene or 1,4-Dioxane .

-

Rationale: These solvents dissolve the lipophilic free base and are compatible with palladium catalysts (e.g., Pd₂(dba)₃, BINAP) at elevated temperatures (80–110°C).

-

Avoid: Alcohols (can poison catalysts or participate in side reactions).

Mannich Reaction

-

Reaction: Condensation with formaldehyde and a secondary component.

-

Preferred Solvent: Ethanol (95%) or Methanol .

-

Rationale: Protic solvents facilitate the formation of the iminium ion intermediate. The product often precipitates out of cool ethanol, simplifying isolation (see MDPI reference below).

Salt Formation (Purification)

-

Method: Dissolve free base in Diethyl Ether or Ethyl Acetate , then add HCl in Dioxane .

-

Outcome: The hydrochloride salt precipitates immediately due to insolubility in ether/EtOAc, providing a high-purity solid.

References

-

Synthesis and Properties of Arylpiperazines

- Title: Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines.

- Source: American Chemical Society (ACS) / Journal of Medicinal Chemistry.

-

URL:[Link]

-

Mannich Base Derivatives

-

General Piperazine Properties

-

Analytical Standards & Isomer Data

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-(4-Bromo-phenyl)-1-methyl-piperazine HCl

[1]

Executive Summary & Strategic Analysis

The synthesis of 3-aryl-1-alkylpiperazines presents a classic regioselectivity challenge. Direct alkylation of 2-(4-bromophenyl)piperazine typically yields a mixture of N1-methyl (desired), N4-methyl (undesired), and N1,N4-dimethyl products due to the comparable nucleophilicity of the secondary amines.[1]

To guarantee the structural integrity of the 1-methyl-3-aryl scaffold, this protocol utilizes a convergent cyclization strategy rather than direct functionalization.[1] We employ a "nitrogen mustard" type intermediate derived from 4-bromostyrene oxide.[1] This pathway locks the methyl group at the N1 position prior to ring closure, eliminating positional isomerism.

Key Advantages of This Route:

-

Regiocontrol: The N-methyl group is introduced via the acyclic precursor (

-methylethanolamine), ensuring 100% N1-selectivity.[1] -

Halogen Compatibility: Unlike benzyl-protection routes requiring hydrogenolysis (which risks debrominating the aryl ring), this route uses direct ammonolysis, preserving the Ar-Br moiety.

-

Scalability: Intermediates are isolated via crystallization or salt formation, minimizing chromatographic purification.[1]

Synthetic Pathway Visualization

The following flow diagram illustrates the critical intermediates and logic flow, highlighting the regioselective ring closure.

Figure 1: Convergent synthetic route preventing N1/N4 isomerization. The methyl group is installed in the acyclic phase.

Detailed Experimental Protocol

Phase 1: Epoxide Ring Opening (Diol Formation)

Objective: Create the acyclic backbone with correct regiochemistry.[1]

-

Reagents:

-

Procedure:

-

Charge 4-bromostyrene oxide and toluene into a 250 mL reaction flask equipped with a reflux condenser.

-

Add

-methylethanolamine dropwise over 15 minutes at room temperature. -

Heat the mixture to 80°C and stir for 4 hours. Monitor by TLC (5% MeOH/DCM) for disappearance of epoxide.[1]

-

Cool to room temperature. The product,

-(2-hydroxyethyl)- -

Concentrate under reduced pressure to remove toluene and excess amine.[1] Yield is typically quantitative (>95%).[1] Use directly in Phase 2.

-

Phase 2: Chlorination (Activation)

Objective: Convert the diol into the reactive dichloride (nitrogen mustard analog).[1]

-

Safety Alert: The intermediate is a potent alkylating agent.[1] Handle with double gloves in a fume hood.[1]

-

Reagents:

-

Procedure:

-

Dissolve the crude diol in DCM (150 mL) and cool to 0–5°C in an ice bath.

-

Add

dropwise over 30 minutes, maintaining temperature <10°C. (Exothermic gas evolution: -

Allow to warm to room temperature and reflux gently (40°C) for 2 hours.

-

Concentrate the mixture to dryness under vacuum.

-

Triturate the residue with diethyl ether or hexane to precipitate the Dichloride Hydrochloride salt .[1]

-

Filter and dry under nitrogen.[1] Store in a desiccator.

-

Phase 3: Cyclization (The Piperazine Ring)

Objective: Double nucleophilic displacement by ammonia to close the ring.[1]

-

Reagents:

-

Dichloride intermediate: 10.0 g

-

Ammonia (7N in Methanol) or Methanolic Ammonia (saturated): 100 mL

-

Sodium Iodide (Catalytic): 0.5 g (Optional, accelerates cyclization)[1]

-

-

Procedure:

-

Place the dichloride salt and NaI in a pressure vessel (autoclave or sealed glass pressure tube).

-

Add the methanolic ammonia solution. Seal the vessel.

-

Heat to 90–100°C for 8–12 hours. Internal pressure will rise; ensure vessel is rated for ~5–10 bar.[1]

-

Cool to room temperature and vent carefully.

-

Concentrate the solvent to obtain a residue.[1]

-

Work-up: Dissolve residue in water (50 mL), basify to pH >12 with 50% NaOH.

-

Extract with Dichloromethane (

mL).[1] -

Wash combined organics with brine, dry over

, and concentrate to yield the crude free base 3-(4-bromophenyl)-1-methylpiperazine .[1]

-

Phase 4: Salt Formation (Final Isolation)

Objective: Isolate the stable Hydrochloride salt.[1]

-

Procedure:

-

Dissolve the crude free base in Isopropyl Alcohol (IPA) (5 volumes).

-

Cool to 0–5°C.

-

Add concentrated HCl (aq) or HCl in IPA dropwise until pH < 2.

-

Stir for 1 hour; the white solid precipitates.

-

Filter, wash with cold IPA, and dry at 50°C under vacuum.

-

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/Water) |

| Mass Spec | [M+H]+ = 255.0/257.0 (Br pattern) | LC-MS (ESI+) |

| 1H NMR | Confirms 1-methyl (s, 3H) and 3-aryl proton | 400 MHz DMSO-d6 |

| Melting Point | 260–265°C (dec) | Capillary |

Self-Validation Check (NMR):

-

Look for the N-Methyl singlet around

2.3 ppm (free base) or -

The benzylic proton (H3) should appear as a doublet of doublets around

3.8–4.2 ppm, distinct from the other piperazine ring protons.[1] -

Absence of signals >

7.6 ppm (other than Ar-H) confirms no unreacted styrene oxide.[1]

References

-

Regioselective Synthesis of 1-Alkyl-3-Arylpiperazines

-

Mirtazapine Intermediate Synthesis (Patent)

-

Source: US Patent 7,041,826 B2.[1] "Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate."

- Relevance: Provides industrial conditions for the ring-opening and cycliz

- URL

-

-

General Reactivity of Epoxides with Amines

Troubleshooting & Optimization

Improving yield in 3-(4-Bromo-phenyl)-1-methyl-piperazine synthesis

Technical Support Center: 3-(4-Bromo-phenyl)-1-methyl-piperazine Synthesis

Executive Technical Overview

Synthesizing This compound with high yield requires navigating a specific regiochemical challenge: distinguishing between the two nitrogen atoms in the piperazine ring.[1]

In a standard 2-(4-bromophenyl)piperazine precursor, the nitrogen adjacent to the bulky aryl group (N1) is sterically hindered, while the distal nitrogen (N4) is more nucleophilic.[1] To achieve the 1-methyl-3-aryl substitution pattern (where the methyl and aryl groups are in a 1,3-relationship), you must selectively methylate the distal nitrogen.[1]

The Core Yield Challenge: Most yield losses in this synthesis do not occur during the reaction itself, but during workup (due to the high water solubility of the free base) and purification (separation of bis-methylated byproducts).[1]

Validated Synthetic Workflow

To maximize yield and minimize quaternary salt formation, we recommend Reductive Amination over direct alkylation (e.g., Methyl Iodide).[1] Direct alkylation often leads to uncontrollable bis-alkylation and difficult separations.[1]

Recommended Protocol: Reductive Methylation

Precursor: 2-(4-bromophenyl)piperazine (commercially available or synthesized via glyoxal reduction).[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 2-(4-bromophenyl)piperazine in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Why: Chlorinated solvents solubilize the starting material well and are compatible with hydride reducing agents.

-

-

Imine Formation: Add 1.1 eq of Formaldehyde (37% aq.[1] solution). Stir at room temperature for 30 minutes.

-

Reduction: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) portion-wise.

-

Expert Insight: STAB is milder than Sodium Cyanoborohydride and avoids toxic cyanide byproducts. It is selective for imines over aldehydes, preventing side reactions.[1]

-

-

Quench & pH Adjustment (CRITICAL):

-

Quench with saturated NaHCO₃.

-

Yield Checkpoint: Adjust the aqueous layer pH to >12 using 1N NaOH. Piperazines are often trapped as salts in neutral/acidic water. You must ensure the free base is formed to extract it into the organic layer.

-

-

Extraction: Extract 3x with DCM. Dry over Na₂SO₄ and concentrate.

Troubleshooting Guide (Q&A Format)

This section addresses specific failure modes reported by users in the field.

Category A: Low Yield (Mass Recovery)[1]

Q: My TLC shows full conversion, but I recover <40% mass after workup. Where is my product? A: Your product is likely trapped in the aqueous phase.

-

The Cause: Piperazines are highly polar and form water-soluble salts easily.[1] If the pH of your aqueous quench is not basic enough (pH < 11), the piperazine remains protonated and stays in the water.

-

The Fix:

-

Saturate the aqueous layer with NaCl (brine) or solid NaCl before extraction.[1] This "salting out" effect forces the organic amine into the organic layer.

-

Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM. This mixture is more polar and better at pulling piperazines from water.

-

Verify pH is >12 using a calibrated probe, not just paper.

-

Q: I see a significant amount of starting material remaining despite adding excess methylating agent. A: The iminium intermediate might be hydrolyzing before reduction.

-

The Fix: Ensure you are using anhydrous conditions if possible, or increase the equivalents of STAB to 2.0 eq. If using aqueous formaldehyde, ensure vigorous stirring to maximize phase contact.[1]

Category B: Impurity Profile (Regioselectivity)

Q: I am getting a mixture of mono-methyl (desired) and dimethyl (undesired) products. How do I stop the second methylation? A: This is a classic stoichiometry issue.

-

The Cause: Once the distal nitrogen is methylated, it becomes more nucleophilic (inductive effect of the methyl group), potentially reacting again if methylating agent is in excess. However, the steric bulk of the aryl group usually protects the proximal nitrogen.

-

The Fix:

-

Switch Reagents: If using Methyl Iodide, STOP. Switch to the Formaldehyde/STAB method described above. Reductive amination is self-limiting to mono-methylation on secondary amines.[1]

-

Temperature Control: Perform the reduction at 0°C.

-

Purification: If bis-methylation occurs (N1, N4-dimethyl), the byproduct is less polar.[1] It can be easily separated via flash chromatography using a gradient of DCM

10% MeOH/DCM.

-

Q: The product is turning into a dark tar during concentration. A: 3-Arylpiperazines can be sensitive to oxidation or thermal decomposition in their free base form.[1]

-

The Fix:

-

Do not heat the rotovap bath above 40°C.

-

Salt Formation: Immediately convert the oil to a stable salt (e.g., HCl or Oxalate) for storage. Dissolve the crude oil in minimal ethanol and add HCl/Ether. The hydrochloride salt is stable and often crystallizes, acting as a purification step.

-

Process Visualization

The following diagram illustrates the critical decision pathways and chemical logic for the synthesis.

Caption: Logical flow for optimizing regioselectivity and recovery. Route B (Reductive Amination) minimizes side reactions compared to direct alkylation.[1]

Optimization Data: Yield Killers

| Parameter | Common Mistake | Impact on Yield | Corrective Action |

| Stoichiometry | Excess Methyl Iodide (>1.1 eq) | Formation of quaternary ammonium salts (0% yield of target).[1] | Use Formaldehyde (1.1 eq) + STAB.[1] |

| Workup pH | Quenching with water only (pH ~7) | 50-80% loss of product to aqueous waste.[1] | Basify to pH 12-14 with NaOH pellets or 5M solution. |

| Solvent | Using Ether/Hexane for extraction | Poor recovery of polar piperazine. | Use DCM or CHCl₃/IPA (3:1) . |

| Temperature | Heating during reduction | Loss of regioselectivity (methylation of hindered N).[1] | Keep reaction at 0°C to RT . |

References

-

Regioselective Synthesis of Substituted Piperazines

-

Reductive Amination Protocols

- Title: Practical Synthesis of N-Substituted Piperazines.

-

Troubleshooting Cyclization (Alternative Route)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. mdpi.com [mdpi.com]

- 5. reddit.com [reddit.com]

- 6. Piperazine synthesis [organic-chemistry.org]

- 7. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Scalable Synthesis of 3-(4-Bromo-phenyl)-1-methyl-piperazine

Welcome to the technical support center for the synthesis of 3-(4-bromophenyl)-1-methyl-piperazine. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this and structurally related compounds. The unique substitution pattern—an aryl group on the carbon backbone of the piperazine ring—presents distinct challenges compared to more common N-arylpiperazines. This document provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter during your experimental work.

Part 1: Strategic Synthesis Routes & Key Considerations

This section addresses fundamental questions about the primary synthetic strategies for constructing the 3-arylpiperazine core and subsequently introducing the N-methyl group.

Q1: What are the most viable and scalable strategies for synthesizing the 3-(4-bromophenyl)piperazine core?

A1: Synthesizing a 3-arylpiperazine requires a different approach than the direct N-arylation methods like the Buchwald-Hartwig amination, which is used for making 1-arylpiperazines.[1][2][3] For the 3-aryl structure, two primary retrosynthetic disconnections are considered most scalable:

-

Route A: Cyclization from a Phenylalanine Derivative: This is often the most direct route. It begins with a commercially available and enantiomerically pure starting material, 4-bromophenylalanine. The strategy involves building the piperazine ring onto the amino acid scaffold.

-

Route B: Reduction of a Piperazinone Intermediate: This robust method involves the initial synthesis of a 3-(4-bromophenyl)piperazin-2-one, which is then reduced to the desired piperazine. This route is advantageous as the piperazinone intermediates are often crystalline and easier to purify. A process for a similar compound, 1-methyl-3-phenylpiperazine, utilizes this approach by reducing a 1-methyl-3-phenyl-2-oxopiperazine intermediate with a reducing agent like lithium aluminum hydride (LiAlH4).[4]

Q2: Why is direct C-H arylation of a piperazine ring not a recommended scalable route?

A2: While direct C-H activation and arylation are powerful tools in modern organic synthesis, applying them to an unprotected piperazine ring for scalability is problematic. The key issues include:

-

Lack of Selectivity: Piperazine has multiple C-H bonds (at C2, C3, C5, C6) that are electronically similar, leading to mixtures of regioisomers which are challenging to separate.

-

Catalyst Inhibition: The basic nitrogen atoms of the piperazine can coordinate strongly to the transition metal catalyst (e.g., Palladium), inhibiting its catalytic activity.

-

Harsh Conditions: These reactions often require high temperatures and specialized ligands, which can degrade the substrate and add significant cost and complexity on a large scale.

Q3: How do I introduce the N-methyl group, and what is the best stage to do it?

A3: The N-methyl group can be introduced at two main stages: on the final 3-(4-bromophenyl)piperazine (late-stage methylation) or on a precursor before the final ring is formed or reduced (early-stage methylation).

-

Late-Stage Methylation: This is the most common approach. After synthesizing 3-(4-bromophenyl)piperazine, the N1-position is selectively methylated. The most scalable and selective method is reductive amination using formaldehyde and a reducing agent.[5] This method avoids the common pitfall of over-methylation to the 1,4-dimethyl quaternary salt, which can occur with alkyl halides like methyl iodide. The classic Eschweiler-Clarke reaction (using formaldehyde and formic acid) is also an effective option.[6]

-

Early-Stage Methylation: For instance, in the piperazinone route, one could methylate the N1 of the piperazinone intermediate before the final reduction step.[4] This can be advantageous if the methylated intermediate is easier to handle or purify.

The choice depends on the stability of the intermediates and the overall process economy. Late-stage methylation is often preferred as it avoids carrying a simple functional group through multiple synthetic steps.

Part 2: Troubleshooting Guides & FAQs

This section provides solutions to specific problems that may arise during synthesis.

FAQ Category: The Piperazinone Reduction Route

Q4: I am using Lithium Aluminium Hydride (LiAlH4) to reduce the piperazinone intermediate, but it's not ideal for our scale-up facility. What are safer and more scalable alternatives?

A4: LiAlH4 is highly reactive and poses significant safety challenges on a large scale due to its pyrophoric nature and violent reaction with water. Safer, more scalable alternatives for amide reduction include:

-

Borane Reagents: Borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BMS) are excellent alternatives. They are highly effective for reducing amides and are commercially available as solutions, making them easier to handle. The reaction typically requires an aqueous workup to hydrolyze the borane-amine complexes.

-

Catalytic Hydrogenation: While more challenging, high-pressure hydrogenation using catalysts like copper chromite or specialized ruthenium catalysts can reduce amides. This requires specialized high-pressure reactor equipment but is a very green and cost-effective method at scale.

-

Sodium Borohydride/Lewis Acid Systems: A combination of sodium borohydride with a Lewis acid (e.g., I2, BF3·OEt2) can generate a species in situ that is capable of reducing amides. These systems are often milder than LiAlH4 or boranes.

Q5: My reduction of 1-methyl-3-(4-bromophenyl)piperazin-2-one is incomplete. How can I drive it to completion?

A5: Incomplete reduction is a common issue. Consider the following troubleshooting steps:

-

Reagent Stoichiometry: Ensure at least 2-3 equivalents of the hydride reagent (e.g., LiAlH4 or BH3) are used per equivalent of the amide. Amides are relatively unreactive, and sufficient reagent is crucial.

-

Reaction Temperature and Time: For LiAlH4 or BH3 reductions, the reaction often needs to be refluxed in a suitable solvent like THF for several hours to ensure completion.[4] Monitor the reaction by TLC or LC-MS.

-

Substrate Purity: Impurities in your piperazinone starting material could be quenching the reducing agent. Ensure your substrate is clean and, importantly, anhydrous. Water is a primary culprit for consuming hydride reagents.

-

Solvent Quality: Use high-quality anhydrous solvents. THF is a common choice, and it must be dry.

FAQ Category: N-Methylation

Q6: I am performing a reductive amination on 3-(4-bromophenyl)piperazine with formaldehyde and sodium triacetoxyborohydride (STAB), but the reaction is sluggish. Why?

A6: A sluggish reaction with STAB can be due to several factors:

-

pH of the Reaction: STAB is most effective under mildly acidic conditions (pH 5-6). This is because the acidity is required to activate the carbonyl group of formaldehyde and facilitate the formation of the iminium ion intermediate.[5][7] If the reaction medium is neutral or basic, the reaction will be very slow. Adding a small amount of acetic acid (often 1-2 equivalents) can significantly accelerate the reaction.

-

Solvent Choice: Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are ideal for STAB reductions. Protic solvents like methanol or ethanol can react with the borohydride and should generally be avoided unless used in specific buffered systems.

-

Reagent Quality: Ensure your STAB is of good quality and has not been degraded by moisture.

Q7: When I try to methylate 3-(4-bromophenyl)piperazine with methyl iodide, I get a mixture of the desired product, starting material, and the 1,4-dimethylated byproduct. How can I improve selectivity?

A7: This is a classic selectivity problem with direct alkylation of piperazines. The mono-methylated product is still a nucleophilic secondary amine, which can react further.

-

Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of methyl iodide and add it slowly to the reaction mixture.

-

Use a Bulky Base: A hindered base like diisopropylethylamine (DIPEA) is less likely to deprotonate the more sterically crowded mono-methylated product compared to a smaller base like triethylamine.

-

Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and improve selectivity.

-

Switch to Reductive Amination: As mentioned in A3 and A6, reductive amination is inherently more selective for mono-alkylation and is the recommended industrial solution to this problem. It is a key method for preparing N-alkyl derivatives of piperazine.[8]

Part 3: Experimental Protocols & Data

Protocol 1: Scalable N-Methylation via Reductive Amination

This protocol describes a robust and scalable method for the selective mono-N-methylation of 3-(4-bromophenyl)piperazine.

Step-by-Step Methodology:

-

Setup: To a stirred solution of 3-(4-bromophenyl)piperazine (1.0 eq) in dichloromethane (DCM, 10 volumes), add acetic acid (1.1 eq).

-

Formaldehyde Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq) to the mixture. Stir for 30 minutes at room temperature to allow for the formation of the iminium intermediate.

-

Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer.

-

Extraction & Purification: Extract the aqueous layer with DCM (2 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can typically be purified by column chromatography or by crystallization of a suitable salt (e.g., HCl salt).

Data Summary: Comparison of N-Methylation Methods

| Method | Methylating Agent | Reducing Agent / Base | Typical Solvent | Temp. (°C) | Key Advantages | Common Issues & Scalability Concerns |

| Reductive Amination | Formaldehyde (CH₂O) | NaBH(OAc)₃ or NaBH₃CN | DCM, DCE | 0 to 25 | High selectivity for mono-methylation; mild conditions. | Requires careful pH control; STAB can be expensive. |

| Eschweiler-Clarke | Formaldehyde & Formic Acid | Formic Acid (serves as reductant) | None (neat) or H₂O | 80 to 100 | Inexpensive reagents; no metal catalysts.[6] | High temperatures; CO₂ evolution can cause pressure buildup; requires careful workup to remove formic acid. |

| Direct Alkylation | Methyl Iodide (MeI) | K₂CO₃ or DIPEA | Acetonitrile, DMF | 25 to 60 | Simple setup. | Poor selectivity (over-alkylation); MeI is toxic and a regulated precursor. |

Part 4: Visualization of Synthetic Workflows

Workflow Diagram: Key Synthetic Routes

The following diagram illustrates the two primary scalable routes discussed.

Caption: Decision tree for troubleshooting low N-methylation yield.

References

-

Wojciech, M., & Turski, R. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]

-

ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

-

PubMed. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

- Google Patents. (n.d.).

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

ScienceDirect. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [Link]

-

PubMed. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. [Link]

-

MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. [Link]

-

ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. Piperazine... [Link]

-

PMC. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

- Google Patents. (n.d.). Preparation method of 1-methyl piperazine - CN102304102B.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

- Google Patents. (n.d.).

-

MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. [Link]

-

ResearchGate. (n.d.). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. [Link]

-

MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Synthetic method of 1-(4-bromophenyl) piperidine - CN112645902A.

-

ACS Publications. (1999). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]met. [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. [Link]

- Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine - WO2004106309A1.

-

Thieme Chemistry. (2024). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. [Link]

- Google Patents. (n.d.). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - CN1257163C. ents.google.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. US3159633A - Methylation of piperazines - Google Patents [patents.google.com]

- 7. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

Validation & Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity of 3-(4-Bromo-phenyl)-1-methyl-piperazine

This guide provides a comprehensive, experience-driven approach to developing a robust, stability-indicating HPLC method for assessing the purity of 3-(4-Bromo-phenyl)-1-methyl-piperazine. We will move beyond a simple recitation of steps to explore the rationale behind our experimental choices, comparing alternatives to arrive at an optimized, validated method suitable for pharmaceutical quality control.

Introduction: The Importance of Purity for this compound

This compound is a key intermediate and structural motif in various pharmacologically active compounds.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product.[2][3] A stability-indicating analytical method is one that can accurately separate the API from its impurities and potential degradation products, which might form under the influence of environmental factors like light, heat, and humidity.[2][4] This guide will walk through the logical, comparative development of such a method.

Section 1: Foundational Method Development - A Comparative Approach

The initial phase of method development focuses on establishing baseline separation conditions. This involves a systematic evaluation of stationary and mobile phases based on the analyte's physicochemical properties. This compound is a moderately polar, basic compound containing a brominated aromatic ring.[5][6][7] This information is crucial for our initial choices.[8][9]

Analyte Characterization & Initial Parameter Selection

-

UV Detection: The presence of the bromophenyl group suggests strong UV absorbance. A UV scan of the analyte would be performed to determine the optimal wavelength for detection. For this guide, we will assume a λmax of 254 nm, a common wavelength for aromatic compounds.[10]

-

Stationary Phase: Reversed-phase HPLC is the workhorse of the pharmaceutical industry for its versatility in analyzing small organic molecules.[11] A standard C18 column is the logical starting point due to its hydrophobicity, which provides good retention for moderately polar compounds.[12] However, the presence of the aromatic ring suggests that a Phenyl-Hexyl column could offer alternative selectivity through π-π interactions.

-

Mobile Phase: A mixture of an organic solvent (modifier) and an aqueous phase is standard for reversed-phase HPLC.[13] Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers, and their different properties can significantly impact selectivity.[14] Given the basic nature of the piperazine moiety, controlling the mobile phase pH with a buffer is essential to ensure consistent peak shape and retention time. A pH around 3.0 is often a good starting point to ensure the amine is protonated.

Experiment 1: Screening of Stationary Phases (C18 vs. Phenyl-Hexyl)

The objective here is to compare the retention and selectivity offered by two different stationary phases. A generic gradient is employed to elute the main peak and any potential impurities within a reasonable timeframe.

Experimental Protocol:

-

Preparation of Mobile Phase A: 0.1% Formic Acid in Water.

-

Preparation of Mobile Phase B: Acetonitrile.

-

Preparation of Sample: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a concentration of 0.5 mg/mL.

-

HPLC Conditions:

-

Columns: (a) C18, 150 x 4.6 mm, 5 µm; (b) Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Hypothetical Results & Discussion:

| Stationary Phase | Main Peak Retention Time (min) | Tailing Factor | Resolution (from nearest impurity) | Comments |

| C18 | 12.5 | 1.4 | 1.8 | Good retention, slight peak tailing. |

| Phenyl-Hexyl | 11.8 | 1.1 | 2.1 | Sharper peak, better resolution due to potential π-π interactions. |

Based on this hypothetical data, the Phenyl-Hexyl column provides a superior peak shape and better resolution for a closely eluting impurity, making it the preferred choice for further optimization.

Experiment 2: Mobile Phase Optimization (Acetonitrile vs. Methanol)

With the Phenyl-Hexyl column selected, we now compare the two most common organic modifiers to see their effect on selectivity.

Experimental Protocol:

-

HPLC Conditions: Same as Experiment 1, using the Phenyl-Hexyl column.

-

Mobile Phase B: (a) Acetonitrile; (b) Methanol.

Hypothetical Results & Discussion:

| Organic Modifier | Main Peak Retention Time (min) | Resolution (from nearest impurity) | Elution Order of Impurities |

| Acetonitrile | 11.8 | 2.1 | Impurity A, Main Peak, Impurity B |

| Methanol | 13.2 | 1.9 | Impurity B, Main Peak, Impurity A |

In this scenario, Acetonitrile provides better resolution. The change in the elution order of impurities between the two solvents highlights the difference in their selectivity and is a powerful tool in method development.[14] Acetonitrile is chosen as the organic modifier for the method.

Workflow for Initial Method Development

Caption: Initial HPLC method development workflow.

Section 2: Method Optimization for Robustness and Efficiency

With the column and mobile phase selected, the next step is to fine-tune the method to achieve optimal separation in the shortest possible time, a key goal for routine procedures.[15]

Fine-tuning the Gradient Profile

The initial 20-minute gradient can likely be shortened. By analyzing the chromatogram from the initial run, the gradient can be steepened during parts where no peaks are eluting and flattened around the main peak to maximize resolution.

Experimental Protocol:

-

HPLC Conditions: Phenyl-Hexyl column, Acetonitrile as Mobile Phase B.

-

Gradient Profiles:

-

Profile 1 (Fast): 10-90% B in 10 minutes.

-

Profile 2 (Segmented): 10-40% B in 5 min, 40-60% B in 10 min, 60-90% B in 2 min.

-

Hypothetical Results & Discussion:

| Gradient Profile | Run Time (min) | Resolution (from nearest impurity) |

| Fast | 10 | 1.7 |

| Segmented | 17 | 2.5 |

The segmented gradient provides the best resolution while still offering a reduction in run time from the initial 20 minutes. This balance of speed and separation quality is ideal.

Investigating the Impact of Temperature

Column temperature can influence viscosity, which affects backpressure, and can also impact the selectivity of the separation.

Experimental Protocol:

-

HPLC Conditions: Optimized segmented gradient.

-

Column Temperature: (a) 30 °C; (b) 40 °C.

Hypothetical Results & Discussion:

| Temperature | Retention Time (min) | Resolution | Backpressure (psi) |

| 30 °C | 10.2 | 2.5 | 1800 |

| 40 °C | 9.8 | 2.6 | 1500 |

Increasing the temperature to 40 °C slightly improves resolution, shortens the retention time, and lowers the backpressure. This makes the method more robust and extends the life of the column.

Summary of Optimized Method

-

Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Gradient: 10-40% B in 5 min, 40-60% B in 10 min, 60-90% B in 2 min, followed by a 3-minute hold and 5-minute re-equilibration.

Section 3: Method Validation in Accordance with ICH Q2(R1)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[16][17] The following parameters will be evaluated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[18]

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] Forced degradation studies are a key part of demonstrating specificity for a stability-indicating method.[4][19][20]

Experimental Protocol:

-

Expose the this compound sample to the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 105 °C for 48 hours.

-

Photolytic: Expose to UV light (254 nm) for 24 hours.

-

-

Analyze all stressed samples using the optimized HPLC method. A photodiode array (PDA) detector is used to assess peak purity.

Hypothetical Results: In all stressed samples, the main peak for this compound remains spectrally pure, and all degradation products are well-resolved from the main peak with a resolution of >2.0. This demonstrates the method's specificity and stability-indicating nature.

Linearity, Accuracy, Precision, and Limits

These validation parameters are determined through a series of experiments using prepared solutions of known concentrations.

Experimental Protocols:

-

Linearity: Prepare a series of at least five concentrations of the analyte, typically from 50% to 150% of the target concentration. Plot peak area versus concentration and determine the correlation coefficient (r²).

-

Accuracy: Analyze samples with known amounts of analyte (spiked placebo or by standard addition) at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.

-

Precision (Repeatability & Intermediate):

-

Repeatability: Perform at least six replicate injections of the same sample on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

-

Calculate the Relative Standard Deviation (%RSD) for the results.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Validation Summary Table

| Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference at the retention time of the main peak. Resolution > 2.0 for all degradants. | Pass |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |

| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.8% |

| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.2% |

| LOD | Report value | 0.01 µg/mL |

| LOQ | Report value | 0.03 µg/mL |

| Robustness | %RSD ≤ 2.0% after minor changes | Pass |

Robustness

Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.

Experimental Protocol:

Vary the following parameters one at a time:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase pH (± 0.2 units)

Hypothetical Results: The resolution between the main peak and the closest impurity remained >2.0, and the %RSD of the results was <2.0%, demonstrating the method is robust.

Conclusion

Through a systematic and comparative approach, we have successfully developed and validated a stability-indicating HPLC method for the purity determination of this compound. The final method, utilizing a Phenyl-Hexyl column with an optimized acetonitrile/water gradient, has been shown to be specific, linear, accurate, precise, and robust. This method is suitable for routine quality control and stability testing in a regulated pharmaceutical environment.

References

-

Sci-Space. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

-

Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

-

Waters. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

SCION Instruments. (2025). HPLC Column Selection Guide. Retrieved from [Link]

-

J-Star Research. (n.d.). Method Development & Forced Degradation. Retrieved from [Link]

-

Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

DSI. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists in Pharmaceuticals. Retrieved from [Link]

-

LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. Retrieved from [Link]

-

Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]

-

Bentham Science. (2023). Development of a Suitable HPLC Method for the Analysis of Impurities in Clorprenaline and Bromhexine Capsules and I. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]

-

MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Retrieved from [Link]

-

Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from [Link]

-

LCGC International. (2026). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Retrieved from [Link]

-

ResearchGate. (n.d.). Development & Optimization of HPLC Method Course Outline. Retrieved from [Link]

-

RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-bromophenyl)-4-methylpiperazine (C11H15BrN2). Retrieved from [Link]

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. onyxipca.com [onyxipca.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. scispace.com [scispace.com]

- 5. 1-(4-Bromophenyl)-4-methylpiperazine | 130307-08-3 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - 1-(4-bromophenyl)-4-methylpiperazine (C11H15BrN2) [pubchemlite.lcsb.uni.lu]

- 8. labtech.tn [labtech.tn]

- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]

- 10. rsc.org [rsc.org]

- 11. HPLC Column Selection Guide [scioninstruments.com]

- 12. auroraprosci.com [auroraprosci.com]

- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 18. database.ich.org [database.ich.org]

- 19. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]

- 20. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]

A Comparative Guide to the Determination of Enantiomeric Excess for 3-(4-Bromo-phenyl)-1-methyl-piperazine

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. For chiral molecules such as 3-(4-Bromo-phenyl)-1-methyl-piperazine, a key intermediate in the synthesis of various pharmacologically active compounds, the ability to accurately quantify the enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering insights into the causality behind methodological choices to empower researchers in selecting the optimal strategy for their needs.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror-image isomers, often exhibit distinct pharmacological and toxicological profiles.[1][2] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate strict control over the enantiomeric composition of chiral drugs.[3][4][5] Consequently, robust and validated analytical methods for determining enantiomeric excess are indispensable throughout the drug development lifecycle, from discovery to quality control.[6]

This guide will compare three principal techniques for determining the enantiomeric excess of this compound:

-

High-Performance Liquid Chromatography (HPLC) on a Chiral Stationary Phase (CSP)

-

Supercritical Fluid Chromatography (SFC) on a Chiral Stationary Phase (CSP)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Solvating Agent (CSA)

Principles of Chiral Recognition

The separation of enantiomers is predicated on the formation of transient, diastereomeric complexes between the analyte and a chiral selector.[7][8] These diastereomeric complexes possess different physicochemical properties, which allows for their differentiation.[9] In chromatography, this is achieved by using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times.[1][7][8] In NMR, a chiral solvating agent creates a diastereomeric environment, causing the signals of the enantiomers to appear at different chemical shifts.[10][11]

Comparison of Key Analytical Techniques

| Parameter | Chiral HPLC | Chiral SFC | Chiral NMR with CSA |

| Principle | Differential interaction with a solid chiral stationary phase. | Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase. | Formation of transient diastereomeric solvates with distinct NMR spectra. |

| Primary Strengths | High resolution, wide applicability, well-established, robust.[6] | High speed, reduced organic solvent consumption ("greener"), orthogonal selectivity to HPLC.[2][12] | Rapid analysis, no need for chromatographic separation, provides structural information.[10][13] |

| Primary Limitations | Longer analysis times, higher consumption of organic solvents. | Requires specialized high-pressure equipment, method development can be complex. | Lower sensitivity and precision for ee determination compared to chromatography, potential for signal overlap.[10] |

| Typical Analysis Time | 10 - 30 minutes | 2 - 10 minutes | < 5 minutes per sample |

| Solvent Consumption | High | Low to Moderate | Very Low |

| Ideal Use Case | Gold standard for quality control, routine purity testing, and method validation. | High-throughput screening, purification, and analysis of thermally labile compounds. | Rapid screening, reaction monitoring, and confirmation of enantiomeric purity. |

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted method for the determination of enantiomeric excess due to its high resolution and robustness.[6] The choice of the chiral stationary phase is critical and is based on the analyte's structure. For a basic amine like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a suitable starting point.[8][9]

Workflow for Chiral HPLC Analysis

Caption: General workflow for chiral HPLC analysis.

Detailed Protocol:

-

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: Chiralcel OD-H (or similar polysaccharide-based CSP)

-

Mobile Phase: A mixture of n-Hexane and Isopropanol with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape (e.g., n-Hexane/Isopropanol/DEA 80:20:0.1 v/v/v). The causality for the basic additive is to saturate any acidic silanol groups on the silica support of the CSP, preventing peak tailing of the basic analyte.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 254 nm

-

Injection Volume: 5 µL

-

-

System Suitability: Before sample analysis, inject a racemic standard to ensure the system is performing adequately. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5.

-

Data Analysis and Calculation:

-

Identify the peaks corresponding to the two enantiomers in the chromatogram.

-

Integrate the area under each peak.

-

Calculate the enantiomeric excess using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)

-

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, offering faster separations and reduced environmental impact due to the use of supercritical CO₂ as the main mobile phase component.[2][12] The principles of chiral separation are analogous to HPLC, relying on a chiral stationary phase.

Workflow for Chiral SFC Analysis

Caption: General workflow for chiral SFC analysis.

Detailed Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in the organic modifier (co-solvent), typically methanol or ethanol. Filter the solution before injection.

-

Chromatographic Conditions:

-

Column: Chiralpak AD-H (or a similar CSP screened for SFC)

-

Mobile Phase: Supercritical CO₂ and a co-solvent (e.g., Methanol with 0.1% DEA). A typical gradient might run from 5% to 40% co-solvent over 5 minutes. The rationale for the co-solvent is to increase the mobile phase polarity and solvating power, allowing for the elution of the analyte.

-

Flow Rate: 3.0 mL/min

-

Outlet Pressure: 150 bar

-

Column Temperature: 40 °C

-

Detection: UV at 254 nm

-

Injection Volume: 2 µL

-

-

System Suitability: As with HPLC, inject a racemic standard to verify a resolution of >1.5.

-

Data Analysis and Calculation: The calculation of enantiomeric excess is identical to the method used in HPLC.

Chiral NMR Spectroscopy

NMR spectroscopy offers a very rapid method for ee determination without the need for chromatographic separation.[10][13][14] This is achieved by adding a chiral solvating agent (CSA) to the NMR tube containing the analyte. The CSA forms non-covalent diastereomeric complexes with the enantiomers, which have slightly different magnetic environments, leading to separate signals in the NMR spectrum.[10]

Detailed Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube.

-

Acquire a standard ¹H NMR spectrum of the analyte alone.

-

To the same tube, add a molar equivalent of a suitable Chiral Solvating Agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE). The choice of CSA is crucial; acidic CSAs like TFAE are effective for basic analytes.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum of the mixture.

-

The magnetic field strength of the NMR instrument should be as high as possible (e.g., 400 MHz or higher) to maximize the separation of the signals.

-

-

Data Analysis and Calculation:

-

Identify a proton signal in the analyte that is well-resolved into two distinct peaks (or sets of peaks) in the presence of the CSA. For the target molecule, the methyl protons or aromatic protons are good candidates.

-

Carefully integrate the areas of these two signals.

-

Calculate the enantiomeric excess using the same formula as for chromatography, substituting peak areas with integration values.

-

Method Validation

For use in a regulated environment, any chosen method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][4][5] Key validation parameters include:

-

Specificity: The ability to assess the enantiomers in the presence of impurities and degradants.

-

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The determination of enantiomeric excess for this compound can be reliably achieved by chiral HPLC, chiral SFC, and chiral NMR spectroscopy.

-

Chiral HPLC remains the benchmark for accuracy and is ideal for final product quality control.

-

Chiral SFC offers a significant advantage in terms of speed and sustainability, making it highly suitable for high-throughput applications in drug discovery and process development.

-

Chiral NMR provides a rapid, non-separative alternative that is excellent for quick checks and reaction monitoring.

The selection of the most appropriate technique depends on the specific requirements of the analysis, including the desired speed, sensitivity, available instrumentation, and the stage of drug development. For all applications in a GxP environment, a thorough method validation is a mandatory prerequisite to ensure data integrity and regulatory compliance.

References

-

Microbe Notes. (2022). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

-

OMICS International. (n.d.). Outline of Chiral Chromatography. Journal of Analytical & Bioanalytical Techniques. [Link]

-

Wikipedia. (2023). Chiral column chromatography. [Link]

-

Li, H., et al. (2020). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry. [Link]

-

Fisher, A. C. (2016). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath. [Link]

-

da Costa, R. C., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

-

Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. [Link]

-

Akasaka, K., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. [Link]

-

PubMed. (2016). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. [Link]

-

U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

-

PubMed. (2007). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

-

YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. [Link]

-

PubMed. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. [Link]

-

LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

-

Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

-

Boston University. (n.d.). Chiral Analytical HPLC. Center for Molecular Discovery. [Link]

-

Chiral Technologies. (n.d.). Enantioselective Reversed-Phase Chromatography with Protein-based Columns. [Link]

-

LCGC International. (2017). Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC. [Link]

-

Semantic Scholar. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

ResearchGate. (n.d.). The typical HPLC chromatograms on the CTpBD@SiO2 column. [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. fda.gov [fda.gov]

- 4. biopharminternational.com [biopharminternational.com]

- 5. fda.gov [fda.gov]

- 6. heraldopenaccess.us [heraldopenaccess.us]

- 7. microbenotes.com [microbenotes.com]

- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. purehost.bath.ac.uk [purehost.bath.ac.uk]

GC-MS Detection Limits for 3-(4-Bromo-phenyl)-1-methyl-piperazine: A Comparative Methodological Guide

This guide serves as a technical blueprint for the detection and quantification of 3-(4-Bromo-phenyl)-1-methyl-piperazine using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed for analytical chemists and toxicologists requiring high-fidelity discrimination between regioisomers of halogenated piperazines.[1]

Executive Summary

This compound is a C-substituted piperazine derivative, structurally distinct from common N-substituted designer drugs like 1-(4-bromophenyl)piperazine (pBPP).[1] Its analysis presents unique challenges due to the presence of a secondary amine at the N4 position and a tertiary amine at N1, necessitating specific derivatization strategies for optimal gas phase behavior.

This guide evaluates the performance of GC-MS (EI) against its primary alternative, LC-MS/MS (ESI) .[1] While LC-MS/MS offers superior raw sensitivity, GC-MS remains the "Gold Standard" for structural elucidation and isomer differentiation—critical factors when analyzing novel psychoactive substances (NPS) or pharmaceutical intermediates where positional isomers (e.g., 2-bromo vs. 4-bromo, or N-substituted vs. C-substituted) must be resolved.[1]

Performance Snapshot

| Metric | GC-MS (Derivatized) | LC-MS/MS (ESI+) | Verdict |

| LOD (Limit of Detection) | 2–5 ng/mL | 0.1–0.5 ng/mL | LC-MS is 10x more sensitive.[1] |

| LOQ (Limit of Quantitation) | 10 ng/mL | 1.0 ng/mL | LC-MS is superior for trace quantification.[1] |

| Isomer Specificity | High (Structural Fingerprint) | Low (Mass Transitions often identical) | GC-MS is superior for ID. |

| Matrix Tolerance | High (Clean Extraction) | Moderate (Ion Suppression risk) | GC-MS is more robust in complex matrices.[1] |

| Cost per Analysis | Low | High | GC-MS is more accessible.[1] |

Part 1: Technical Analysis & Causality[1]

The Analyte Challenge: Structure & Fragmentation

Unlike standard BZP derivatives, the target analyte has the phenyl ring attached to the C3 carbon .

-

N1 Position: Methylated (Tertiary amine) – Thermally stable.[1]

-

N4 Position: Unsubstituted (Secondary amine) – Critical Control Point. [1]

-

Problem: The polar N-H bond causes peak tailing and adsorption in the GC inlet, degrading LODs.

-

Solution: Chemical derivatization (Acylation) is mandatory to mask the N-H polarity, improve volatility, and stabilize the molecular ion.

-

The "Product" Solution: GC-MS with TFAA Derivatization

We utilize Trifluoroacetic Anhydride (TFAA) derivatization.[1] This introduces a trifluoroacetyl group at N4, increasing the molecular mass by 96 Da (replacing H with COCF3).[1]

-

Mechanism: The electronegative fluorine atoms induce a shift in fragmentation, often preserving the molecular ion (M+) and enhancing characteristic alpha-cleavage fragments, which aids in distinguishing this C-substituted isomer from its N-substituted analogs.[1]

The Alternative: LC-MS/MS